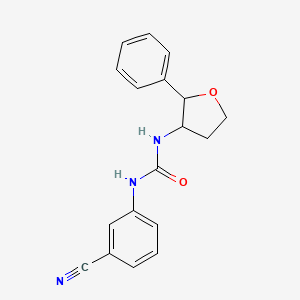
2-(cyclohexen-1-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexen-1-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexen-1-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(cyclohexen-1-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide has various biochemical and physiological effects. In the field of medicine, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In the field of agriculture, it has been shown to have herbicidal and pesticidal effects. In the field of industry, it has been shown to have potential as a chemical intermediate for the synthesis of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cyclohexen-1-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in the lab using the established synthesis method. Another advantage is that it has been studied extensively, which means that there is a significant amount of scientific literature available on its properties and potential applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 2-(cyclohexen-1-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide. One direction is to study its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its potential as a pesticide and herbicide. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is a need for the development of new synthesis methods to produce 2-(cyclohexen-1-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide in a more cost-effective and environmentally friendly manner.
Métodos De Síntesis
The synthesis of 2-(cyclohexen-1-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide involves the reaction of cyclohexenone with N-methyl-3,5-dimethyl-4-isocyanatoacetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The resulting product is then purified using column chromatography to obtain pure 2-(cyclohexen-1-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide.
Aplicaciones Científicas De Investigación
2-(cyclohexen-1-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In the field of agriculture, it has been studied as a potential pesticide and herbicide. In the field of industry, it has been studied as a potential chemical intermediate for the synthesis of other compounds.
Propiedades
IUPAC Name |
2-(cyclohexen-1-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-14(11(2)18-15-10)16(3)13(17)9-12-7-5-4-6-8-12/h7H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRBDNFJQCSSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)

![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)

![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)




